molecular formula C13H21N5O2 B7177972 (3-Aminopyrazin-2-yl)-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]methanone

(3-Aminopyrazin-2-yl)-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]methanone

Cat. No.: B7177972
M. Wt: 279.34 g/mol
InChI Key: XQVMDYFTIBPXPU-UHFFFAOYSA-N
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Description

(3-Aminopyrazin-2-yl)-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazine ring substituted with an amino group and a diazepane ring substituted with a methoxyethyl group, connected through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyrazin-2-yl)-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazine ring, followed by the introduction of the amino group at the 3-position. The diazepane ring is then synthesized separately, with the methoxyethyl group being introduced through nucleophilic substitution reactions. Finally, the two moieties are connected via a methanone linkage using a coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyrazin-2-yl)-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The methanone linkage can be reduced to form alcohol derivatives.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

(3-Aminopyrazin-2-yl)-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3-Aminopyrazin-2-yl)-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the diazepane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminopyrazin-2-yl)-[4-(2-ethoxyethyl)-1,4-diazepan-1-yl]methanone
  • (3-Aminopyrazin-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone
  • (3-Aminopyrazin-2-yl)-[4-(2-chloroethyl)-1,4-diazepan-1-yl]methanone

Uniqueness

(3-Aminopyrazin-2-yl)-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-aminopyrazin-2-yl)-[4-(2-methoxyethyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-20-10-9-17-5-2-6-18(8-7-17)13(19)11-12(14)16-4-3-15-11/h3-4H,2,5-10H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVMDYFTIBPXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCN(CC1)C(=O)C2=NC=CN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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